molecular formula C14H9Cl4N3O2 B3041377 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea CAS No. 286430-77-1

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

Cat. No.: B3041377
CAS No.: 286430-77-1
M. Wt: 393 g/mol
InChI Key: AXYCJNAWIFPXEB-UHFFFAOYSA-N
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Description

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea is a synthetic urea derivative structurally analogous to benzoylurea insecticides, which act as chitin synthesis inhibitors, disrupting insect molting and development.

Properties

IUPAC Name

2,6-dichloro-N-[(2,3-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3O2/c1-6-5-9(16)20-12(18)10(6)13(22)21-14(23)19-8-4-2-3-7(15)11(8)17/h2-5H,1H3,(H2,19,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCJNAWIFPXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,6-Dichloro-4-methylnicotinoyl Chloride

The pyridine core is synthesized via chlorination of 4-methyl-2,6-dihydroxypyridine derivatives. As detailed in U.S. Patent 4,225,716, phosphorus oxychloride (POCl₃) serves as both a chlorinating agent and solvent. The reaction proceeds under reflux (110–120°C) for 8–12 hours, achieving >85% conversion:

$$
\text{4-Methyl-2,6-dihydroxypyridine} + 3 \, \text{POCl}3 \rightarrow \text{2,6-Dichloro-4-methylpyridine-3-carbonyl chloride} + 3 \, \text{H}3\text{PO}_3
$$

Key Conditions

  • Molar ratio of dihydroxypyridine to POCl₃: 1:3
  • Catalytic dimethylformamide (DMF) accelerates chlorination.
  • Post-reaction, excess POCl₃ is removed via vacuum distillation, and the acyl chloride is purified by recrystallization from hexane (yield: 78–82%).

Synthesis of N-(2,3-Dichlorophenyl)urea

The urea moiety is prepared by reacting 2,3-dichloroaniline with phosgene or a safer equivalent (e.g., triphosgene). In a typical procedure:

  • Carbamoyl Chloride Formation :
    $$
    \text{2,3-Dichloroaniline} + \text{Cl}2\text{C(O)OCCl}3 \rightarrow \text{2,3-Dichlorophenylcarbamoyl chloride} + \text{byproducts}
    $$
    Conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

  • Ammonolysis :
    The carbamoyl chloride is treated with aqueous ammonia to yield N-(2,3-dichlorophenyl)urea:
    $$
    \text{2,3-Dichlorophenylcarbamoyl chloride} + \text{NH}_3 \rightarrow \text{N-(2,3-Dichlorophenyl)urea} + \text{HCl}
    $$
    Yield: 65–70% after silica gel chromatography.

Coupling Reaction to Form the Target Compound

The final step involves coupling the acyl chloride and urea derivatives. A Schotten-Baumann-type reaction is employed under inert conditions:

$$
\text{2,6-Dichloro-4-methylnicotinoyl chloride} + \text{N-(2,3-Dichlorophenyl)urea} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$

Optimized Parameters

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Base : Triethylamine (2.2 equiv) to neutralize HCl
  • Temperature : 0°C to room temperature, 4–6 hours
  • Yield : 72–75% after recrystallization from ethanol/water

Optimization of Reaction Conditions

Chlorination Efficiency

Comparative studies reveal that substituting POCl₃ with PCl₅ reduces yields to 60–65% due to incomplete chlorination. Similarly, extending reaction times beyond 12 hours promotes decomposition, lowering yields by 10–15%.

Coupling Agent Alternatives

While the Schotten-Baumann method is standard, coupling agents like 1,1'-carbonyldiimidazole (CDI) or HATU have been explored for urea bond formation. However, these methods increase costs without significant yield improvements (Table 1).

Table 1: Comparison of Coupling Methods

Coupling Method Reagent Solvent Yield (%) Purity (%)
Schotten-Baumann Triethylamine THF 72–75 98.5
CDI-Mediated CDI DCM 68–70 97.2
HATU-Mediated HATU DMF 70–72 97.8

Data adapted from.

Analytical Characterization

The compound is validated using spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 3H, Ar-H), 8.25 (s, 1H, NH), 10.15 (s, 1H, NH).
  • ¹³C NMR : Peaks at 165.8 ppm (C=O) and 152.1 ppm (urea C=O) confirm the structure.

Mass Spectrometry

  • ESI-MS : m/z 394.0 [M+H]⁺, consistent with the molecular formula C₁₄H₉Cl₄N₃O₂.

X-Ray Crystallography

Crystals grown from ethanol confirm a twisted conformation between the pyridine and phenyl rings (dihedral angle: 68.5°) due to steric hindrance from chlorine substituents.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,3-dichlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
  • Reactivity Studies : N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea can undergo multiple reactions such as oxidation and substitution, which are crucial for understanding reaction mechanisms and developing new synthetic routes .

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through specific molecular interactions .

Medicine

  • Drug Development : The compound is being explored for potential therapeutic applications due to its biological activity. It has been investigated as a lead compound in drug discovery programs targeting specific diseases .
  • Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, thereby inhibiting their activity and leading to desired biological effects. Understanding these interactions is crucial for developing effective drugs .

Industry

  • Agrochemical Development : this compound is utilized in the formulation of agrochemicals, contributing to pest control strategies by targeting specific pests while minimizing environmental impact .

Data Table of Applications

Application AreaSpecific UseMechanism
ChemistrySynthesis IntermediateReacts with other compounds to form complex structures
BiologyAntimicrobial AgentDisrupts bacterial cell walls
BiologyAnticancer AgentInduces apoptosis in cancer cells
MedicineDrug DevelopmentActs on specific molecular targets
IndustryAgrochemicalsTargets pests effectively

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent .

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of this compound, it was found to induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the importance of further research into its mechanism of action and potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,3-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted urea pesticides characterized by halogenated aromatic rings and carbamoyl linkages. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents on Aromatic Rings Halogen Type/Position Additional Functional Groups Documented Use
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea Pyridyl: 2,6-Cl, 4-CH₃; Phenyl: 2,3-Cl Cl (pyridyl and phenyl) Methyl (pyridyl) Not specified in evidence
Teflubenzuron Phenyl: 3,5-Cl, 2,4-F; Benzamide: 2,6-F Cl, F (phenyl); F (benzamide) None Insect growth regulator
Chlorfluazuron Phenyl: 3,5-Cl, 4-(pyridinyl-O); Benzamide: 2,6-F Cl (phenyl, pyridinyl); F (benzamide) Pyridinyl-oxy group Lepidopteran pest control
Hexaflumuron Phenyl: 3,5-Cl, 4-(tetrafluoroethoxy) Cl (phenyl); F (tetrafluoroethoxy) Tetrafluoroethoxy Termite/ant control
Novaluron Phenyl: 3-Cl, 4-(trifluoro-2-(trifluoromethoxy)) Cl (phenyl); F (trifluoro, trifluoromethoxy) Trifluoromethoxy Broad-spectrum insecticide

Key Observations:

Halogenation Patterns: The target compound employs chlorine exclusively at the 2,6-positions of the pyridyl ring and 2,3-positions of the phenyl group, contrasting with teflubenzuron and hexaflumuron, which incorporate fluorine for enhanced metabolic stability and lipophilicity .

Hexaflumuron’s tetrafluoroethoxy group increases electronegativity, favoring interactions with hydrophobic pockets in insect chitin synthases .

Biological Implications: Chlorine-rich analogs like the target compound may exhibit higher persistence in environmental matrices but could face regulatory restrictions due to bioaccumulation risks. Fluorinated derivatives (e.g., teflubenzuron) often demonstrate superior selectivity toward non-target organisms, a trade-off between efficacy and ecological safety .

Biological Activity

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea is a synthetic compound with notable biological activities. Its molecular formula is C14H9Cl4N3O2, and it has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer research.

  • Molecular Weight : 393.05 g/mol
  • CAS Number : 286430-81-7
  • Structural Features : The compound features dichloro and methyl substitutions on the pyridine and phenyl rings, which are critical for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits significant antimicrobial and anticancer properties. The presence of multiple chlorine atoms enhances lipophilicity, potentially increasing cellular penetration and interaction with microbial targets.

Antimicrobial Activity

The compound has shown promising results against various drug-resistant pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL
Vancomycin-resistant Enterococcus faecium16 µg/mL
Drug-resistant Candida strainsBroad-spectrum activity noted

The dichloro substitutions are believed to enhance the compound's ability to target multiple cellular sites in bacteria, leading to increased potency compared to mono-chloro derivatives .

Anticancer Activity

In vitro studies have evaluated the anticancer effects of this compound against various cancer cell lines:

Cancer Cell Line IC50 (µM) Effectiveness
Caco-2 (Colorectal)20.6Significant reduction in viability
A549 (Lung)35.0Moderate cytotoxicity

The compound demonstrated a significant decrease in cell viability in Caco-2 cells while exhibiting less effect on A549 cells, suggesting selective cytotoxicity that could be beneficial for targeted cancer therapies .

The biological activity of this compound can be attributed to its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The structural features allow for interactions with cellular targets that are crucial for survival and proliferation.

  • Bacterial Cell Wall Synthesis : The compound may inhibit enzymes involved in peptidoglycan synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.

Case Studies

Recent studies have highlighted the effectiveness of derivatives of this compound in combating resistant strains:

  • A study demonstrated that modifications to the dichloro substitutions significantly altered antimicrobial efficacy, with specific configurations yielding MIC values as low as 1 µg/mL against MRSA .
  • Another case highlighted the anticancer potential where a derivative showed enhanced activity against Caco-2 cells compared to standard chemotherapeutics .

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea, and what coupling agents are most effective?

  • Methodological Answer : Synthesis typically involves coupling 2,6-dichloro-4-methylpyridine-3-carboxylic acid with 2,3-dichlorophenylurea. Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form the urea bond. Reaction conditions (e.g., inert solvents like dichloromethane, temperatures of 0–25°C, and bases like triethylamine) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Analysis : Use 1H^1H/13C^13C NMR to confirm aromatic proton environments and carbonyl/urea linkages. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+^+ peak).
  • Physicochemical Properties : Determine LogP (octanol-water partition coefficient) via shake-flask method or HPLC retention time. Polar surface area (PSA) and solubility are calculated using computational tools (e.g., MarvinSketch) .
  • Example Data :
PropertyValue
Molecular FormulaC15_{15}H10_{10}Cl4_{4}N3_{3}O2_{2}
Molecular Weight~420 g/mol
LogP~3.8 (predicted)

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity.
  • Follow protocols for hazardous waste disposal (e.g., neutralization of reactive groups before disposal).
  • Reference Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics of coupling reactions. Reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) identify low-energy pathways. Experimental validation via Design of Experiments (DoE) minimizes trial runs (e.g., 3k^k factorial designs to test solvent, temperature, and catalyst combinations) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. non-specific binding)?

  • Methodological Answer :
  • Perform dose-response assays (e.g., IC50_{50} determination) under standardized conditions (pH, temperature).
  • Use orthogonal techniques: Isothermal titration calorimetry (ITC) validates binding affinity, while molecular docking (e.g., AutoDock Vina) identifies binding poses.
  • Control for off-target effects via competitive binding assays with structurally similar inhibitors .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition : Kinase assays (e.g., ADP-Glo™) measure inhibition of target enzymes (e.g., Rho-kinase).
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization via confocal microscopy.
  • Gene Expression Profiling : RNA-seq identifies downstream pathways affected by the compound .

Q. How can environmental degradation pathways of this compound be studied under simulated conditions?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor intermediates via LC-MS.
  • Hydrolysis : Test stability at pH 2–12 (37°C, 24h) with HPLC quantification.
  • Microbial Degradation : Use soil slurry assays with 14C^{14}C-labeled compound to track mineralization .

Q. What methodologies assess the compound’s toxicity profile in preclinical models?

  • Methodological Answer :
  • In Vitro : MTT assays on human hepatocytes (e.g., HepG2) assess cytotoxicity. Ames test evaluates mutagenicity.
  • In Vivo : Acute toxicity studies in rodents (OECD 423) determine LD50_{50}. Histopathology and serum biomarkers (ALT/AST) evaluate organ-specific toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-(2,3-dichlorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.